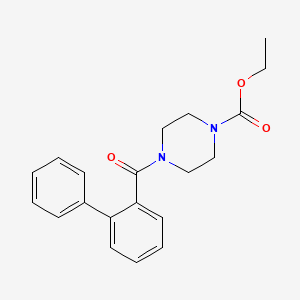

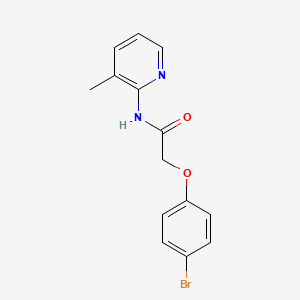

ethyl 4-(2-biphenylylcarbonyl)-1-piperazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

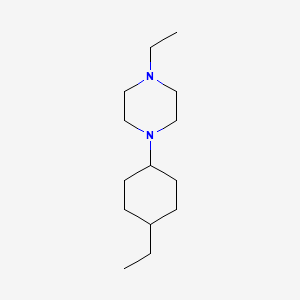

The synthesis of piperazine derivatives, including compounds structurally related to ethyl 4-(2-biphenylylcarbonyl)-1-piperazinecarboxylate, involves multi-step organic reactions. For example, piperazine derivatives have been synthesized through reactions involving secondary amines and ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding various piperazine products, demonstrating the versatility of starting materials and reactants in producing piperazine-based compounds (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including ethyl 4-(2-biphenylylcarbonyl)-1-piperazinecarboxylate, can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to our molecule of interest, reveals that the piperazine ring adopts a chair conformation, highlighting the conformational preferences of piperazine rings in solid-state structures (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine compounds, including ethyl 4-(2-biphenylylcarbonyl)-1-piperazinecarboxylate, undergo various chemical reactions, showcasing their reactivity and functional group transformations. For example, reactions of piperazine derivatives with carbon monoxide and ethylene under catalytic conditions demonstrate the ability to introduce carbonyl groups into the piperazine ring through novel carbonylation reactions, highlighting the chemical versatility of these compounds (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of piperazine derivatives are influenced by their molecular structure. The polymorphic crystalline forms of certain piperazine compounds, as determined by single-crystal X-ray analysis, indicate the impact of molecular arrangement on physical properties such as solubility and melting points (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of ethyl 4-(2-biphenylylcarbonyl)-1-piperazinecarboxylate, such as reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar compounds. Piperazine derivatives exhibit a range of reactivities due to their functional groups, enabling them to participate in various organic synthesis reactions and form complexes with metals, demonstrating their utility as ligands in coordination chemistry (Prakash et al., 2014).

Mechanism of Action

Target of Action

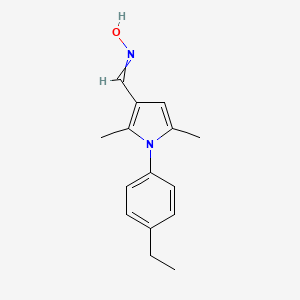

It is known that compounds with similar structures, such as biphenyl isocyanate , are often used in organic synthesis . These compounds can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been shown to be involved in various biochemical reactions, including protodeboronation of pinacol boronic esters .

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

ethyl 4-(2-phenylbenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-20(24)22-14-12-21(13-15-22)19(23)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOSZEQNZOULSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-biphenylylcarbonyl)-1-piperazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)

![4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)